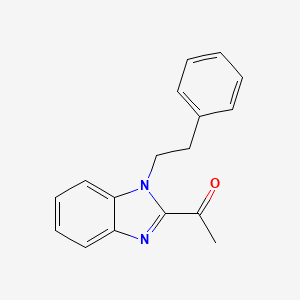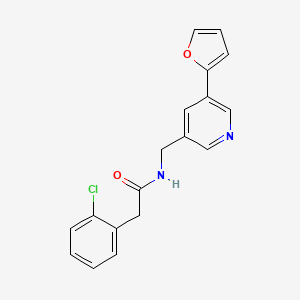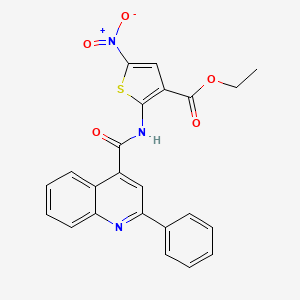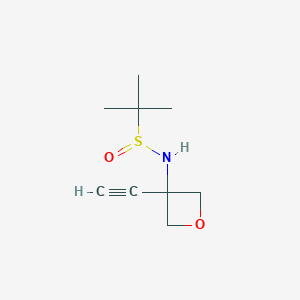
N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide is a compound that features an oxetane ring, which is a four-membered cyclic ether. The presence of the ethynyl group and the sulfinamide moiety adds to its unique chemical properties. Oxetanes are known for their stability and reactivity, making them valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide typically involves the formation of the oxetane ring followed by the introduction of the ethynyl and sulfinamide groups. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form the oxetane ring. Subsequent functionalization steps introduce the ethynyl and sulfinamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products.
Reduction: The sulfinamide moiety can be reduced to a sulfide.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones.
科学研究应用
N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The ethynyl group can participate in various chemical reactions, contributing to the compound’s bioactivity.
相似化合物的比较
Similar Compounds
3-Methyl-3-oxetanemethanol: Another oxetane derivative with different functional groups.
Oxetan-3-one: A simpler oxetane compound used in various chemical applications.
Uniqueness
N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide is unique due to the combination of the ethynyl group and the sulfinamide moiety, which imparts distinct chemical properties and reactivity compared to other oxetane derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-(3-ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-5-9(6-12-7-9)10-13(11)8(2,3)4/h1,10H,6-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIVYWOLPVBMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC1(COC1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
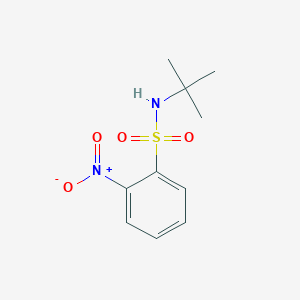
![2-(4-chlorophenoxy)-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2948000.png)
![(5Z)-7-methyl-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-imine](/img/structure/B2948001.png)
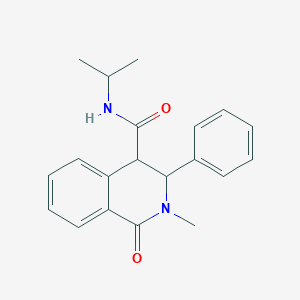
![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2948003.png)
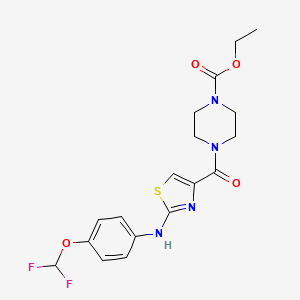
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2948006.png)
![4-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2948007.png)
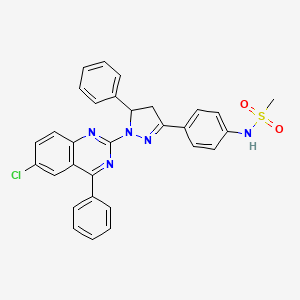
![1-((1R,5S)-8-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2948011.png)
![ethyl (1R,2R)-1,2-bis[(methanesulfonyloxy)methyl]cyclopropane-1-carboxylate](/img/structure/B2948013.png)
